Product packaging for 6-Butyl-5,7-dihydrobenzo[d][2]benzazepine(Cat. No.:CAS No. 58335-96-9)

6-Butyl-5,7-dihydrobenzo[d][2]benzazepine

Cat. No.: B13769821
CAS No.: 58335-96-9
M. Wt: 251.4 g/mol
InChI Key: DUUCAGQAOMZIGC-UHFFFAOYSA-N
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Description

6-Butyl-5,7-dihydrobenzo[d][2]benzazepine is a chemical compound based on the dibenzazepine scaffold, a structure of significant interest in medicinal chemistry and pharmacological research. The dibenzazepine core is a privileged structure found in compounds studied for various biological activities. For instance, isomeric indolobenzazepine scaffolds, such as paullones and latonduines, are currently of medicinal interest for their high antiproliferative activity in vitro against cancer cell lines, with activities in the low micromolar to nanomolar range . Research into similar structures has shown that the benzazepine core can be functionalized to create ligands and metal complexes that induce biological effects like reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress, leading to cancer cell death . This makes the core scaffold a valuable template for developing novel therapeutic agents and probing biological mechanisms. The specific "6-alkyl" substitution pattern on the azepine ring is a common structural feature in several biologically active molecules and reference compounds . This product, this compound, is intended for use as a building block or intermediate in organic synthesis and drug discovery projects. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N B13769821 6-Butyl-5,7-dihydrobenzo[d][2]benzazepine CAS No. 58335-96-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58335-96-9

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

6-butyl-5,7-dihydrobenzo[d][2]benzazepine

InChI

InChI=1S/C18H21N/c1-2-3-12-19-13-15-8-4-6-10-17(15)18-11-7-5-9-16(18)14-19/h4-11H,2-3,12-14H2,1H3

InChI Key

DUUCAGQAOMZIGC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=CC=CC=C2C3=CC=CC=C3C1

Origin of Product

United States

Synthetic Methodologies for 6 Butyl 5,7 Dihydrobenzo D 1 Benzazepine and Analogous Structures

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 6-Butyl-5,7-dihydrobenzo[d] mdpi.combenzazepine, the key structural feature is the seven-membered azepine ring fused to two benzene (B151609) rings.

Several logical disconnections can be envisioned for the dihydrobenzo[d] mdpi.combenzazepine framework. A primary disconnection strategy would involve breaking the bonds that form the seven-membered ring. This can be approached in a few ways:

C-N Bond Disconnections: Cleavage of one or both of the C-N bonds within the azepine ring is a common retrosynthetic strategy. This leads back to precursors such as a dihalo- or di-electrophilic bibenzyl derivative and a butylamine (B146782) source, or an amino-functionalized bibenzyl that can undergo intramolecular cyclization.

C-C Bond Disconnections: Alternatively, a C-C bond within the seven-membered ring can be disconnected. For instance, a disconnection of the C5-C6 bond could lead to a precursor that might be assembled via a ring-closing metathesis or a Michael addition-type cyclization.

A plausible retrosynthetic pathway is illustrated below:

Target MoleculeKey DisconnectionsPrecursors
6-Butyl-5,7-dihydrobenzo[d] mdpi.combenzazepineC-N bonds2,2'-bis(bromomethyl)-1,1'-biphenyl (B1581278) and Butylamine
C-C bond (intramolecular)N-(2'-bromomethyl-[1,1'-biphenyl]-2-ylmethyl)butanamine

This analysis provides a logical framework for exploring various synthetic methodologies, which will be discussed in the subsequent sections.

Classical Synthetic Routes to the Benzazepine Ring System

Traditional methods for the construction of the benzazepine core have laid the foundation for the synthesis of a wide array of derivatives. These approaches often rely on fundamental organic reactions to form the seven-membered ring.

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water. While widely used for the synthesis of benzodiazepines from o-phenylenediamines and ketones, the direct application to dihydrobenzo[d] mdpi.combenzazepines is less common. However, the principle can be adapted. For instance, the condensation of a suitably functionalized 2,2'-bis(aminomethyl)-1,1'-biphenyl derivative with a dicarbonyl compound could potentially lead to the formation of the central seven-membered ring, although this would result in a more complex, fused system. A more direct, albeit challenging, approach would be the condensation of 2,2'-bis(bromomethyl)-1,1'-biphenyl with a primary amine, such as butylamine, in a bimolecular cyclization. High dilution conditions are often necessary for such reactions to favor intramolecular cyclization over polymerization.

Ring expansion reactions provide an elegant method for constructing seven-membered rings from more readily accessible five- or six-membered precursors. This strategy circumvents the entropic challenges associated with the formation of medium-sized rings.

One notable approach is the oxidative ring expansion of spiroamine compounds. For example, the reaction of a spiro-indoline or a related five-membered nitrogen-containing ring fused to a cyclohexane (B81311) with N-chlorosuccinimide can generate a ketiminium ion intermediate. Subsequent treatment with a reagent like trimethylsilyldiazomethane (B103560) can induce a ring expansion to afford a fused 3-benzazepine. acs.org This methodology offers a two-step process from commercially available materials to key intermediates for complex benzazepine synthesis. acs.org Another strategy involves the tandem C-H functionalization and ring expansion of acridane or xanthene derivatives under mild, copper-catalyzed oxidative conditions to yield dibenzo[b,f]azepines and dibenzo[b,f]oxepines, respectively. nih.gov

Intramolecular cyclization is a cornerstone of benzazepine synthesis. These methods typically involve the formation of one of the C-N or C-C bonds of the azepine ring from a linear precursor.

A common strategy is the intramolecular Friedel-Crafts reaction . This involves the cyclization of a precursor containing an aromatic ring and a side chain with an electrophilic center, such as an acyl chloride or an alkyl halide, in the presence of a Lewis acid. For the synthesis of a dihydrobenzo[d] mdpi.combenzazepine, a precursor like an N-butyl-N-(2'-substituted-[1,1'-biphenyl]-2-ylmethyl)amine could be envisioned to cyclize onto the second aromatic ring.

Radical cyclizations also offer a powerful tool for the formation of the benzazepine core. For instance, N-heterocyclic carbene (NHC)-catalyzed intramolecular radical cyclization of precursors containing an alkenyl group has been developed for the synthesis of structurally diverse benzazepine derivatives under mild conditions. acs.org This approach provides good regioselectivity and functional group compatibility. acs.org

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has been revolutionized by the advent of transition metal catalysis, which offers highly efficient and selective methods for the formation of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been extensively explored for the synthesis of benzazepine and its derivatives.

Palladium catalysts are versatile tools for the construction of the benzazepine ring system through various cyclization and cross-coupling strategies.

An intramolecular Heck reaction provides an effective means to form the seven-membered ring. A microwave-assisted reductive intramolecular Heck reaction has been developed for the regio- and stereoselective synthesis of 1-substituted 3-benzazepinones. acs.org This method involves the cyclization of precursors derived from 2-bromophenylethylamines and 3-substituted 2-propynoic acids. acs.org

Palladium-catalyzed annulation reactions involving C-H bond activation have emerged as a powerful strategy. For example, a formal (5+2) cycloaddition of ortho-methyl benzylamides with allenes, catalyzed by Pd(II) species in the presence of specific N-acetylated amino acid ligands, allows for the direct assembly of tetrahydro-2-benzazepines. acs.org This approach is attractive due to its use of readily available starting materials. acs.org

Intramolecular Buchwald-Hartwig amination is another key palladium-catalyzed reaction for the formation of the C-N bond in the azepine ring. This reaction is particularly useful for the synthesis of dibenzodiazepines and related structures from readily accessible precursors. nih.gov The strategy often involves a one-pot process where an intermolecular cross-coupling is followed by an intramolecular condensation. nih.gov

Furthermore, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been developed to synthesize substituted 1,4-benzodiazepines. mdpi.comresearchgate.net The reaction proceeds through the formation of a π-allylpalladium intermediate, which undergoes an intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered ring. mdpi.comresearchgate.net

The following table summarizes some of the key palladium-catalyzed methods for the synthesis of benzazepine and related structures:

Reaction TypeCatalyst SystemKey Features
Intramolecular Heck Reductive CyclizationPd(OAc)2, PPh3Microwave-assisted, regio- and stereoselective. acs.org
(5+2) Annulation via C-H ActivationPd(II) with N-acetylated amino acid ligandsDirect assembly from simple precursors. acs.org
Intramolecular Buchwald-Hartwig AminationPd catalyst with appropriate ligandOne-pot synthesis of dibenzodiazepines. nih.gov
Cyclization with Propargylic CarbonatesPd catalystForms 1,4-benzodiazepine (B1214927) core via π-allylpalladium intermediate. mdpi.comresearchgate.net

These transition metal-catalyzed methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, making them highly valuable for the synthesis of complex molecules like 6-Butyl-5,7-dihydrobenzo[d] mdpi.combenzazepine and its analogs.

Rhodium-Catalyzed Transformations

Rhodium catalysts have proven effective in constructing benzazepine frameworks through diverse reaction pathways, including those involving carbenoid intermediates and C-H functionalization.

One notable method involves the rhodium(II)-catalyzed decomposition of a diazo compound in the presence of a nitrile. thieme-connect.com The proposed mechanism begins with the formation of a rhodium(II) carbenoid from the diazo precursor. This reactive intermediate is then intercepted by the nitrile, which can also serve as the reaction solvent, to form a nitrilium ylide. A subsequent electrocyclization onto an adjacent arylidene moiety, followed by a nih.govresearchgate.net-hydride shift to restore aromaticity, yields a tricyclic, succinimide-fused benzazepine structure. thieme-connect.com This process allows for the facile introduction of various substituents onto the benzazepine scaffold, often in good yields. thieme-connect.com

Another powerful approach utilizes rhodium(III) catalysis to achieve the synthesis of 2-benzazepine derivatives through a cross-coupling reaction. ibs.re.kr This protocol employs commercially available benzylamines and Morita-Baylis-Hillman (MBH) adducts. The transformation proceeds via C(sp²)-H activation of N-allylated benzylamines, followed by an intramolecular olefin insertion and a subsequent N-allylation reaction, demonstrating high chemoselectivity and tolerance for a range of functional groups. ibs.re.kr

Iron-Catalyzed Metathesis Reactions

In the pursuit of more sustainable and cost-effective synthetic methods, iron has emerged as an attractive catalyst due to its abundance and low toxicity compared to traditional metals used in metathesis. mdpi.comresearcher.life Iron-catalyzed metathesis reactions, particularly carbonyl-alkyne metathesis, provide a valuable tool for forming new carbon-carbon bonds in the construction of complex organic molecules. mdpi.com

This methodology has been successfully applied to the synthesis of dihydrobenzo[b]azepine derivatives. The reaction facilitates the construction of the seven-membered ring through a metathesis cascade, offering a straightforward pathway to the benzazepine core. mdpi.com Although significant research is still needed to match the efficiency of established ruthenium and molybdenum catalysts, iron-based systems represent an ecologically and economically promising direction for the synthesis of heterocyclic compounds. nih.govnih.gov

Gold-Catalyzed Cycloaddition Reactions

Gold complexes have emerged as exceptionally versatile catalysts for promoting novel cycloaddition reactions, often involving non-activated unsaturated systems like alkynes, allenes, and alkenes. beilstein-journals.org A key feature of many gold-catalyzed processes is the ability of the metal to activate these functionalities without undergoing a change in its oxidation state. beilstein-journals.org

Gold-catalyzed intramolecular [4+2] cycloadditions of arylalkynes or 1,3-enynes with alkenes represent a powerful strategy for assembling polycyclic systems. beilstein-journals.org More relevant to the construction of seven-membered rings is the development of gold-catalyzed [4+3] cycloaddition reactions. For instance, the asymmetric [4+3] cycloaddition of 2-(1-alkynyl)-2-alken-1-ones with ortho-quinone methides has been used to expediently prepare functionalized tetrahydro-1-benzoxepins in good yields and with high stereoselectivities. rsc.org While this example yields an oxepine (oxygen-containing ring), the underlying principle of using gold-furyl 1,3-dipoles demonstrates a viable strategy for constructing seven-membered rings that could be adapted for benzazepine synthesis. rsc.org

Copper-Mediated Cyclizations

Copper catalysis offers an efficient and highly selective route for the asymmetric synthesis of 1-benzazepine derivatives. nih.gov A key strategy involves the copper-catalyzed intramolecular reductive cyclization of (E)-dienyl arenes that have a tethered ketimine moiety. acs.orgacs.org This protocol achieves the construction of enantioenriched 2,3-substituted-1-benzazepines with high diastereoselectivity and enantioselectivity under mild conditions. nih.govresearchgate.net

The proposed catalytic cycle is initiated by the generation of a chiral bisphosphine-copper catalyst (L*Cu–H). acs.org This species undergoes a 1,4-hydrocupration with the diene substrate to produce a chiral copper allyl intermediate. Subsequently, this intermediate adds intramolecularly to the ketimine group, forming the cyclized 1-benzazepine product. The cycle is completed by protonation, which releases the product and regenerates the active catalyst. acs.org This method has been shown to be effective for a broad range of substrates, furnishing cis-1-benzazepines in good to high yields. acs.org

Selected Results of Copper-Catalyzed Asymmetric 1-Benzazepine Synthesis acs.org
SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)
(E)-dienyl arene with tethered ketimineCu(OAc)₂, BenzP* (L5)Good to HighUp to 97%

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry has increasingly focused on developing highly efficient and atom-economical reactions. Strategies like Ring-Closing Metathesis (RCM) and Multi-Component Reactions (MCRs) exemplify this trend and have been successfully applied to the synthesis of benzazepine scaffolds.

Ring-Closing Metathesis (RCM) in Benzazepine Synthesis

Ring-Closing Metathesis (RCM) is a powerful and widely used variation of olefin metathesis for synthesizing unsaturated rings of various sizes, including the seven-membered benzazepine system. wikipedia.org The reaction typically involves the intramolecular metathesis of a precursor containing two terminal alkenes, which cyclize to form a cycloalkene and volatile ethylene, driving the reaction forward. wikipedia.org

RCM has been utilized to create both 1- and 2-benzazepine scaffolds. In one approach, diallyl derivatives, prepared from o-allylacetanilides, are treated with a second-generation Grubbs' catalyst to yield 1-benzazepine derivatives. researchgate.net A complementary strategy involves a regioselective ring-closing ene-yne metathesis, which provides an efficient pathway to differently substituted 1- and 2-benzazepine cores. researchgate.net The versatility of RCM catalysts, which tolerate a wide array of functional groups, makes this a robust method for accessing complex heterocyclic structures. wikipedia.org

RCM Strategies for Benzazepine Synthesis
StrategyPrecursor TypeCatalyst ExampleProduct ScaffoldReference
Ene-Ene RCMDiallyl derivativeGrubbs' Second-Generation1-Benzazepine researchgate.net
Ene-Yne RCMN-substituted enyneHoveyda-Grubbs' Second-Generation1- and 2-Benzazepine researchgate.net

Multi-Component Reactions (MCRs) for Benzazepine Assembly

Multi-Component Reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govresearchgate.net

While much of the literature focuses on MCRs for the synthesis of benzodiazepines, the strategies are readily adaptable for benzazepine assembly. The Ugi four-component reaction (Ugi-4CR) is a prominent example. nih.gov In a typical sequence for a related diazepine, an aminophenylketone, an isocyanide, an amino acid, and an aldehyde are combined to form a linear intermediate. nih.gov This intermediate is then subjected to a deprotection and subsequent intramolecular cyclization to furnish the seven-membered ring. nih.gov Isocyanide-based multicomponent reactions, in general, serve as a versatile synthetic toolbox for accessing a range of highly substituted heterocyclic systems in a convergent manner. nih.govbeilstein-journals.org

High-Pressure Assisted Synthetic Approaches

Information regarding the application of high-pressure assisted synthesis specifically for 6-butyl-5,7-dihydrobenzo[d] nih.govbenzazepine or its close analogs is not prevalent in the reviewed literature. However, high-pressure chemistry is a known technique to accelerate reactions that involve a reduction in volume in the transition state, such as cycloadditions, and to influence regioselectivity and stereoselectivity. For the synthesis of benzazepine scaffolds, high pressure could potentially be applied to facilitate key ring-forming reactions, potentially increasing yields and reducing reaction times compared to thermal methods. For instance, in multi-step syntheses involving Diels-Alder or other cycloaddition reactions to construct parts of the carbocyclic framework, pressure could be a valuable tool. An example in a related area is the synthesis of 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones, which involves a Diels-Alder reaction to prepare the precursor diones; such reactions are often accelerated by high pressure. nih.gov

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.govrsc.org This approach enhances atom economy and can significantly shorten synthetic routes.

For the synthesis of benzazepine analogs, C-H functionalization offers a direct method for annulation and late-stage modification. For example, rhodium(III)-catalyzed C-H allylation of nitrones with subsequent intramolecular 1,3-dipolar cycloaddition has been used to create 1,4-epoxy-2-aryltetrahydro-1-benzazepine derivatives. rsc.org This regio- and stereoselective process demonstrates the potential of C-H activation to build complex, fused benzazepine systems. rsc.org Similarly, palladium-catalyzed intramolecular C-H arylation has been employed to access polycyclic benzotriazolodiazepinones, showcasing the direct activation of otherwise inert C-H bonds to form the heterocyclic core. mdpi.com These strategies could, in principle, be adapted to construct the 5,7-dihydrobenzo[d] nih.govbenzazepine skeleton or to introduce substituents like the butyl group at the C6 position.

Table 1: Examples of C-H Functionalization in the Synthesis of Benzazepine-Related Scaffolds

Catalyst SystemReaction TypeApplicationReference
Rhodium(III)C–H allylation / CycloadditionSynthesis of 1,4-epoxy-2-aryltetrahydro-1-benzazepines rsc.org
PalladiumIntramolecular C–H arylationSynthesis of benzotriazolodiazepinones mdpi.com
Titanium / PalladiumHydroaminoalkylation / CyclizationOne-pot synthesis of 1,5-Benzodiazepines mdpi.com

Stereoselective Synthesis of 6-Butyl-5,7-dihydrobenzo[d]nih.govbenzazepine Enantiomers and Diastereomers

Specific methods for the stereoselective synthesis of 6-butyl-5,7-dihydrobenzo[d] nih.govbenzazepine enantiomers and diastereomers have not been reported. However, general strategies for the asymmetric synthesis of related benzazepine structures have been developed. One notable approach involves the use of chiral auxiliaries. For instance, a flexible route for the asymmetric synthesis of alkylated bridged tetrahydro-2-benzazepines utilizes a highly diastereoselective Michael addition of metalated SAMP-hydrazones to α,β-unsaturated esters. sciforum.net This key step establishes the stereochemistry, which is then carried through subsequent reduction and cyclization steps to form the chiral benzazepine ring system with high diastereomeric and enantiomeric excess (de & ee ≥ 96%). sciforum.net Such a strategy, based on substrate control using a chiral auxiliary, could be conceptually adapted for the synthesis of chiral 6-substituted benzazepines.

Total Synthesis of 6-Butyl-5,7-dihydrobenzo[d]nih.govbenzazepine and Complex Derivatives

A specific total synthesis for 6-butyl-5,7-dihydrobenzo[d] nih.govbenzazepine is not described in the surveyed literature. However, synthetic routes to more complex, fused indolobenzazepine analogs have been published. One such example is the four-step synthesis of 7,8-dihydroindolo[2,3-d] nih.govbenzazepin-6(5H)-one. beilstein-journals.orgbeilstein-journals.orgnih.gov The key transformation in this sequence is a Fischer indole (B1671886) synthesis, which constructs the indole portion of the molecule at an early stage. beilstein-journals.orgbeilstein-journals.orgnih.gov The subsequent steps involve reduction of a nitro group followed by cyclization to form the seven-membered azepine ring. beilstein-journals.orgbeilstein-journals.org This multi-step approach highlights a strategy where the core heterocyclic system is built through a sequence of reliable and well-understood reactions.

Another innovative approach is the divergent synthesis of benzazepines from o-nitrophenyl alkynes via a catalyst-free dearomative rearrangement. nih.gov This method proceeds through a tandem oxygen transfer cyclization, (3+2) cycloaddition, and a Claisen rearrangement, providing rapid access to complex benzazepine structures. nih.gov The resulting polycyclic systems are highly functionalized, offering handles for further chemical modification. nih.gov

Article on the Chemical Compound “6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine” Cannot Be Generated

Following a comprehensive search for scientific literature and data, it has been determined that there is no available information on the specific chemical compound “6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine.” The searches for experimental data necessary to detail its structural characterization and conformational analysis, as requested by the user's outline, did not yield any relevant results for this particular molecule.

The performed searches aimed to find data related to:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography

Conformational Analysis, including ring puckering and inversion dynamics

While information exists for other related benzazepine and dihydrobenzazepine derivatives, no scientific sources were found that specifically describe the synthesis or characterization of the 6-butyl substituted 5,7-dihydrobenzo[d] researchgate.netbenzazepine isomer.

Without primary scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided, detailed outline. Creating content for the specified sections and subsections would require speculation and extrapolation from potentially dissimilar molecules, which would not meet the standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine” cannot be produced at this time due to the absence of the required foundational data in the public scientific domain.

Structural Characterization and Conformational Analysis

Conformational Landscape and Dynamic Behavior

Stereochemical Aspects and Chiral Recognition Studies

The stereochemistry of 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine is a critical aspect of its molecular architecture. The central seven-membered azepine ring is inherently non-planar, leading to the possibility of conformational chirality. The fusion of the two benzene (B151609) rings to this central ring system restricts its flexibility and can lead to stable, non-interconverting enantiomeric conformations, a phenomenon known as atropisomerism.

The presence of the butyl group at the 6-position introduces a potential chiral center, depending on the substitution pattern of the benzazepine core. However, in the parent compound, the chirality primarily arises from the twisted conformation of the entire ring system. This results in the molecule existing as a pair of enantiomers.

Chiral Recognition:

The distinct three-dimensional arrangement of these enantiomers is pivotal for their interaction with other chiral molecules, a process known as chiral recognition. In a biological context, this enantioselectivity can lead to significant differences in pharmacological activity between the two enantiomers. For instance, one enantiomer may bind effectively to a specific receptor or enzyme, while the other may exhibit weak or no binding.

Theoretical chiral recognition studies for 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine would involve computational modeling to simulate its docking with chiral selectors or biological receptors. These studies would aim to elucidate the specific intermolecular interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, that contribute to the differential binding of the enantiomers.

Illustrative Data Table of Theoretical Enantioselective Interactions

Interaction TypeEnantiomer 1Enantiomer 2Predicted Energy Difference (kcal/mol)
Hydrogen BondingFavorableSterically Hindered2.5
Hydrophobic InteractionsOptimalSub-optimal1.8
Van der Waals ForcesStrongWeaker1.2

Note: The data in this table is illustrative and based on theoretical principles of chiral recognition for similar molecular scaffolds. It is intended to demonstrate the potential for enantioselective interactions and does not represent experimentally determined values for 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine.

Intramolecular Interactions and Their Influence on Conformation

The conformation of 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine is governed by a delicate balance of various intramolecular interactions. These non-covalent forces within the molecule dictate the most stable three-dimensional arrangement of its atoms.

Key Intramolecular Interactions:

Steric Hindrance: The bulky butyl group at the 6-position introduces significant steric hindrance. This steric strain influences the puckering of the azepine ring and the relative orientation of the two benzene rings. The molecule will adopt a conformation that minimizes the steric clash between the butyl group and the adjacent aromatic protons.

π-π Stacking: The two benzene rings are held in a specific orientation by the central azepine ring. Depending on the conformation, there can be partial overlap of the π-orbitals of the two aromatic rings, leading to stabilizing π-π stacking interactions.

The interplay of these forces results in a limited number of low-energy conformations. Computational studies, such as molecular mechanics and density functional theory (DFT) calculations, can be employed to map the potential energy surface of the molecule and identify the most stable conformers. These studies would reveal the preferred dihedral angles of the azepine ring and the orientation of the butyl substituent.

Table of Predicted Conformational Data

Conformational ParameterPredicted ValueInfluencing Factors
Dihedral Angle (C5-N-C7-C8)± 60-70°Ring strain, Steric hindrance
Butyl Group OrientationPseudo-equatorialMinimization of steric interactions
Inter-ring Angle (Benzene)40-50°Balance of π-π stacking and steric repulsion

Note: This table presents predicted conformational parameters based on the analysis of similar dibenzazepine (B1670418) structures. The values are theoretical and await experimental verification for 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine.

Theoretical and Computational Investigations

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to model the electronic structure of molecules, providing detailed information about electron distribution, orbital energies, and chemical reactivity. mdpi.comnih.gov

The electronic properties of a molecule are fundamental to its reactivity and interactions. QM calculations are frequently used to determine the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In a study on substituted 7-bromo-2,3,4,5-tetrahydro-1,5-benzodiazepinones, a related heterocyclic system, DFT calculations at the B3LYP level were used to analyze the electronic structure. mdpi.org The analysis of Lowdin and Electrostatic Potential (ESP) charges revealed significant differences in charge distribution across the aromatic ring, successfully predicting the regioselectivity of electrophilic substitution reactions. mdpi.org For instance, calculations indicated a higher negative charge density on the C-9 position compared to the C-8 position, correctly identifying C-9 as the most susceptible site for electrophilic attack, which correlated with experimental observations. mdpi.org

The frontier orbitals (HOMO and LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. asianpubs.org For various benzothiazole (B30560) derivatives, another class of related heterocyclic compounds, DFT studies have shown that substituents can significantly alter these orbital energies. asianpubs.orgmdpi.com For example, a study on hydroxy-2-arylbenzothiazole derivatives found that compounds with multiple electron-donating hydroxy groups had a lower HOMO-LUMO energy gap, lower ionization potential, and higher softness, all of which correlated with increased antioxidant activity. asianpubs.org

PropertySignificance in ReactivityExample from Analogous Systems
Charge Density Predicts sites for electrophilic/nucleophilic attackHigher negative charge on C-9 of a benzodiazepinone derivative correctly predicted it as the site for electrophilic substitution. mdpi.org
HOMO Energy Indicates electron-donating abilityHigher HOMO energies are associated with greater reactivity in antioxidant benzothiazoles. asianpubs.org
LUMO Energy Indicates electron-accepting abilityLower LUMO energies suggest a greater propensity to accept electrons.
HOMO-LUMO Gap Relates to chemical stability and reactivityA smaller gap in hydroxy-arylbenzothiazoles correlated with higher antioxidant potential. asianpubs.org

This table presents generalized data based on computational studies of various heterocyclic compounds analogous to the benzo[d] nih.govbenzazepine core.

QM calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) can predict the feasibility and rate of a reaction.

For instance, DFT calculations were employed to support the proposed mechanism of a metal-free synthesis of 3-benzazepines from N-Boc-protected 1-benzyl-1,2,3,4-tetrahydroisoquinolines. researchgate.net The calculations helped to rationalize a tandem reaction involving C-H bond functionalization and ring expansion. The theoretical investigation of the decomposition paths of related nitroalkyl benzoates indicated that these reactions proceed through a polar, one-step mechanism, with the nature of the transition state varying based on substituents and medium polarity. researchgate.net

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Molecular mechanics (MM) and QM methods can be used to explore the conformational energy landscape of a molecule, identifying low-energy, stable conformations and the energy barriers between them. For flexible molecules like 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine, which has a seven-membered azepine ring and a butyl substituent, numerous conformations are possible.

While no specific conformational analysis for this exact molecule is available, studies on related benzothiazole derivatives have used DFT to identify the most stable conformers by analyzing all stationary points on the potential energy surface. mdpi.com Such analyses are crucial for understanding how the molecule will exist and interact in a biological environment.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification of the Butyl Side Chain

The butyl group at the 6-position of the benzo[d] nih.govbenzazepine core is a significant feature that can influence the compound's interaction with biological targets through steric and hydrophobic interactions. Variations in this side chain are anticipated to modulate potency and selectivity.

Aliphatic Chain Length and Branching Effects

In related heterocyclic compounds, the length and branching of alkyl substituents can have a profound impact on biological activity. For instance, in a series of 6-alkyl-2,4-diaminopyrimidines, which are histamine (B1213489) H4 receptor antagonists, the nature of the alkyl group was a key determinant of potency. While direct extension of these findings to 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine requires caution, it is plausible that altering the butyl chain length could affect its binding affinity. Shorter chains, such as methyl or ethyl, might not provide sufficient hydrophobic interaction, while longer chains could introduce unfavorable steric hindrance.

Branching of the alkyl chain, for example, by introducing an isobutyl or a sec-butyl group, could also influence activity by altering the compound's conformational preferences and its fit within a receptor's binding pocket.

Table 1: Postulated Effects of Aliphatic Chain Modification at Position 6 on Biological Activity

Modification Expected Impact on Activity Rationale
Chain Lengthening (e.g., pentyl, hexyl) Potential decrease May introduce steric clashes with the binding site.
Chain Shortening (e.g., propyl, ethyl) Potential decrease Reduced hydrophobic interactions may lower binding affinity.

Introduction of Functional Groups on the Butyl Moiety

The introduction of functional groups onto the butyl side chain can dramatically alter the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. For example, adding a hydroxyl or an amino group could introduce new hydrogen bond donor and acceptor capabilities, potentially leading to stronger interactions with a biological target. Conversely, a terminal carboxylic acid or ester group could increase polarity and influence the compound's pharmacokinetic profile.

Derivatization of the Azepine Nitrogen Atom

The nitrogen atom of the azepine ring is a key site for modification, offering a straightforward handle to modulate the compound's properties.

Alkylation and Acylation Effects on Activity

N-alkylation of 2-benzazepine derivatives has been shown to be a viable strategy for preparing new analogs with potential biological activity. nih.gov In a study on 2-benzazepine derivatives, N-alkylation was readily achieved to produce a variety of compounds. nih.gov While the specific impact on the activity of 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine is not known, general trends suggest that small alkyl groups like methyl or ethyl on the nitrogen are often well-tolerated and can enhance activity.

Acylation of the azepine nitrogen would introduce an amide functionality, which could serve as a hydrogen bond acceptor and influence the molecule's conformation. The nature of the acyl group, whether it be a simple acetyl group or a more complex benzoyl group, would be expected to fine-tune the electronic and steric properties of the molecule.

Table 2: Potential Impact of N-Substitution on the Azepine Ring

N-Substituent Potential Effect on Activity Rationale
Methyl Generally well-tolerated Small size, can improve metabolic stability.
Larger Alkyl Groups Activity may decrease Increased steric bulk could hinder binding.
Acetyl Variable Introduces a hydrogen bond acceptor, alters electronics.

Substitution on the Benzo Ring Systems

Modification of the two benzo rings of the 5,7-dihydrobenzo[d] nih.govbenzazepine scaffold provides another avenue to modulate biological activity. The position and electronic nature of the substituents are key considerations.

In studies of related benzazepine derivatives, such as those acting as 5-HT2C receptor agonists, substitution on the aromatic rings was shown to be crucial for activity. For example, the introduction of chloro substituents at positions 6 and 7 of a 2,3,4,5-tetrahydro-1H-3-benzazepine led to an effective compound. nih.gov This suggests that electron-withdrawing groups can be beneficial.

The position of substitution is also critical. Substituents can exert their influence through a combination of electronic and steric effects. libretexts.org An electron-donating group like a methoxy (B1213986) group might increase electron density in the ring system and affect its interaction with a receptor, while a bulky substituent could sterically direct the binding orientation. nih.gov The impact of aromatic substitution on the anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro nih.govnih.govdecane-1,3-dione derivatives also highlights the importance of the substitution pattern on the aromatic rings for biological activity. nih.gov

Table 3: Predicted Influence of Substituents on the Benzo Rings

Substituent Type Position Anticipated Effect on Activity
Electron-withdrawing (e.g., -Cl, -CF3) Para to the azepine fusion May enhance activity through electronic effects.
Electron-donating (e.g., -OCH3, -CH3) Ortho to the azepine fusion Could increase activity by enhancing binding interactions.

Halogenation and Electron-Donating/Withdrawing Groups

No studies detailing the effects of halogenation or the introduction of electron-donating or withdrawing groups on the aromatic rings of 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine were found.

Positional Isomerism and Fused Ring Systems

There is no available literature on the synthesis and biological evaluation of positional isomers of the butyl group or the exploration of additional fused ring systems onto the 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine core.

Stereochemical Implications for Biological Activity

Specific studies on the stereochemistry of 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine and its influence on biological activity have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling and 3D-QSAR

No QSAR or 3D-QSAR models specific to 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine and its derivatives were found in the reviewed literature.

No Publicly Available Data on the Metabolic Fate of 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine

Despite a comprehensive search of scientific literature, no specific data regarding the metabolic fate and biotransformation of the chemical compound 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine has been found in publicly accessible research.

Detailed studies outlining the non-clinical metabolic pathways of this specific benzazepine derivative are not available. Consequently, the creation of a scientifically accurate article adhering to the requested detailed outline on its in vitro metabolism, metabolite profiling, and enzyme kinetics is not possible at this time.

The required experimental data from studies using non-human liver microsomes and hepatocytes, which would form the basis for discussing Phase I and Phase II metabolic pathways such as hydroxylation, N-dealkylation, glucuronidation, and sulfation, does not appear to have been published. Furthermore, information crucial for detailing metabolite identification through high-resolution mass spectrometry and chromatographic separation, as well as the specifics of enzyme kinetics involving Cytochrome P450 enzymes, is absent from the available scientific record.

Without primary research data on 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to specific research findings.

Metabolic Fate and Biotransformation Studies Non Clinical

Excretion Pathways and Mass Balance Studies (Non-Human Systems)

Due to the absence of published research, there is no information available on the excretion pathways or the results of mass balance studies for 6-Butyl-5,7-dihydrobenzo[d]benzazepine in any non-human systems.

Advanced Analytical Methodologies for Research Applications

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices (Non-Clinical)

The quantitative analysis of a novel compound like 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine in biological matrices such as plasma, urine, and tissue homogenates is fundamental for pharmacokinetic and toxicokinetic studies. The development of robust and reliable bioanalytical methods is a critical step.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity, sensitivity, and speed. A hypothetical LC-MS/MS method for 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine would involve the optimization of several key parameters.

The process would begin with the selection of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte. Sample preparation would likely involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix. Chromatographic conditions, including the choice of column, mobile phase composition, and gradient elution, would be optimized to achieve a sharp peak shape and adequate separation from endogenous components.

Mass spectrometric detection would be performed in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the compound) and a product ion (a characteristic fragment) to ensure high selectivity.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine

ParameterHypothetical Value/Condition
Chromatography
LC SystemUltra-High Performance Liquid Chromatography (UHPLC)
ColumnC18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionTo be determined experimentally
Collision EnergyTo be optimized
Internal StandardStable isotope-labeled 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can also be developed for the quantification of 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine, particularly for samples with higher concentrations of the analyte. While generally less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective and robust alternative.

Method development would focus on achieving sufficient chromatographic resolution to separate the analyte from any potential metabolites and endogenous interferences. The selection of the detection wavelength would be based on the UV absorbance spectrum of the compound.

Imaging Techniques for Compound Distribution (Preclinical)

Understanding the tissue distribution of a novel compound is crucial in preclinical research. Imaging techniques can provide valuable insights into the localization of 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine in various organs and tissues.

Autoradiography

Whole-body autoradiography is a powerful technique for visualizing the distribution of a radiolabeled compound in tissue sections. This would involve synthesizing a radiolabeled form of 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine, typically with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). Following administration to a laboratory animal, thin sections of the entire animal are taken at various time points and exposed to a phosphor screen or photographic film to reveal the areas of radioactivity, and thus, compound distribution.

Positron Emission Tomography (PET) Tracer Development

For in vivo imaging in living subjects, a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), could be incorporated into the structure of 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine to create a PET tracer. The development of such a tracer would require a suitable precursor for radiolabeling and a radiosynthesis method that is rapid and efficient. PET imaging could then be used to non-invasively study the pharmacokinetics and target engagement of the compound in the brain or other organs of interest in real-time.

Mechanistic Analytical Techniques

To understand the mechanism of action of 6-Butyl-5,7-dihydrobenzo[d] researchgate.netbenzazepine, various analytical techniques could be employed. For instance, if the compound is hypothesized to interact with a specific receptor or enzyme, in vitro binding assays using radiolabeled ligands or surface plasmon resonance could be utilized to determine binding affinity and kinetics. High-resolution mass spectrometry could be used to identify metabolites and degradation products, providing insights into its metabolic fate.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Target Interaction

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe protein conformation, dynamics, and interactions in solution. nih.govnih.gov The fundamental principle of HDX-MS lies in the exchange of labile hydrogen atoms on the protein backbone with deuterium (B1214612) atoms when the protein is exposed to a deuterated solvent (e.g., D₂O). iaanalysis.com The rate of this exchange is highly dependent on the amide's solvent accessibility and its involvement in hydrogen bonding, which is a key component of a protein's secondary and tertiary structure. nih.gov

When a small molecule ligand, such as 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine, binds to a target protein, the regions of the protein that constitute the binding interface or undergo conformational changes become protected from the solvent. nih.govrapidnovor.com This protection results in a slower rate of deuterium exchange in those specific regions compared to the unbound (apo) state of the protein. rapidnovor.com By comparing the deuterium uptake of the protein in its free and ligand-bound states, the specific amino acid sequences involved in the interaction can be identified. febscongress.orgresearchgate.net

The typical experimental workflow for analyzing the interaction between 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine and a hypothetical protein target, such as a kinase, involves several key steps. The target protein is analyzed both alone and in a complex with the compound. nih.gov The exchange process is initiated by diluting the samples into a D₂O-based buffer for a series of predetermined time points. bohrium.com The reaction is then rapidly quenched by lowering the pH and temperature, which effectively "freezes" the deuterium exchange. nih.gov Subsequently, the protein is proteolytically digested, typically with an acid-stable enzyme like pepsin, to generate a series of overlapping peptides. thermofisher.com These peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to precisely measure the mass increase corresponding to the amount of deuterium incorporated into each peptide. thermofisher.com

The data generated allows for a differential analysis, highlighting peptides with a statistically significant reduction in deuterium uptake upon ligand binding. These protected regions are mapped onto the protein's structure to delineate the binding site and to identify any allosteric effects. nih.govrapidnovor.com

Hypothetical Research Findings:

In a hypothetical study, the interaction of 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine with "Kinase X" was investigated using HDX-MS. The analysis revealed significant protection from deuterium exchange in several peptic peptides corresponding to the ATP-binding pocket of Kinase X. This indicates that the compound likely occupies this pocket, acting as a competitive inhibitor. The table below summarizes the differential deuterium uptake for key peptides after a 10-minute labeling period.

Peptide SequenceResidue RangeDifferential Deuterium Uptake (%)Interpretation
LGEGAFGEV25-33-2.5%No significant protection
VALKRINKE80-88-35.8%Significant protection (Binding Site)
DFGLAKLMT145-153-28.4%Significant protection (Binding Site)
THEVVTLWY170-178-4.1%No significant protection
PEYLMDNML210-218-8.9%Minor allosteric effect

This table presents hypothetical data for illustrative purposes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection of species containing unpaired electrons, such as free radicals. nih.govnih.gov Many chemical and biological processes, including enzymatic reactions and metabolic activation of compounds, can proceed through transient, highly reactive radical intermediates. utsa.edunih.gov These intermediates often have lifetimes that are too short for direct observation. plos.org

To overcome this limitation, the technique of "spin trapping" is employed. wikipedia.org This method involves the use of a spin trap, a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic radical adduct. researchgate.netciqtekglobal.com This persistent spin adduct accumulates to a concentration that is detectable by EPR. plos.org The resulting EPR spectrum provides a characteristic "fingerprint," where the hyperfine coupling constants of the adduct can be used to identify the original transient radical. wikipedia.orgresearchgate.net Commonly used spin traps include nitrone-based compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). ciqtekglobal.com

In the context of 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine, EPR spectroscopy could be utilized to investigate its potential to form radical intermediates during metabolic processes. For instance, its metabolism by cytochrome P450 enzymes in the liver could involve single-electron transfer steps that generate a radical species. utsa.edu Detecting and characterizing such an intermediate would be crucial for understanding its metabolic fate and potential for reactive metabolite formation.

A hypothetical experiment would involve incubating 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine in a system containing liver microsomes (as a source of P450 enzymes), the necessary cofactor NADPH, and a spin trapping agent like DMPO. ciqtekglobal.com The reaction mixture would then be analyzed in an EPR spectrometer. The detection of a characteristic EPR signal would confirm the formation of a radical, and the analysis of its spectral parameters would provide structural information about that radical.

Hypothetical Research Findings:

In a hypothetical study investigating the metabolic activation of 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine, EPR spectroscopy with DMPO as a spin trap was utilized. The incubation with human liver microsomes and NADPH generated a distinct EPR spectrum, indicating the formation of a radical intermediate. The spectral parameters were consistent with the trapping of a carbon-centered radical on the butyl substituent of the parent compound.

ParameterExperimental ValueInterpretation
g-factor2.0058Consistent with a nitroxide radical adduct
Nitrogen Hyperfine Coupling (aN)14.9 GCharacteristic of the DMPO nitroxide
β-Hydrogen Hyperfine Coupling (a)22.1 GSuggests a trapped carbon-centered radical

This table presents hypothetical data for illustrative purposes. G = Gauss.

Future Directions in 6 Butyl 5,7 Dihydrobenzo D 1 Benzazepine Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of functionalized benzazepine derivatives is a cornerstone for enabling further biological and medicinal chemistry studies. nih.gov Future research into 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine will likely focus on developing novel and efficient synthetic routes that allow for structural diversification. Current strategies for constructing benzazepine cores often involve intramolecular reactions such as Friedel-Crafts alkylations or reductive aminations. nih.govresearchgate.net

A key future direction will be the adoption of green chemistry principles to create more sustainable synthetic methodologies. mdpi.comjocpr.com This includes the use of less hazardous solvents, biocatalysis, and energy-efficient techniques like microwave-assisted synthesis. mdpi.com For instance, enzymatic resolutions could be employed to produce enantiomerically pure forms of the compound, which is crucial for understanding its specific interactions with biological targets. The development of one-pot synthesis procedures would also be a significant advancement, improving efficiency and reducing waste. nih.gov

Synthetic Strategy Potential Advantages Key Considerations
Asymmetric CatalysisAccess to single enantiomers, crucial for pharmacological studies.Catalyst selection and optimization.
C-H ActivationDirect functionalization of the benzazepine core, allowing for late-stage diversification. usc.esRegioselectivity and catalyst stability.
Flow ChemistryImproved safety, scalability, and reaction control.Initial setup costs and optimization of flow parameters.
BiocatalysisHigh selectivity and environmentally benign conditions. mdpi.comEnzyme stability and substrate scope.

Development of Advanced Computational Models for Predictive Biology

Computational modeling is an indispensable tool in modern drug discovery for predicting the properties and biological activities of novel compounds. nih.gov For 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine, future research will benefit from the development of sophisticated computational models. Quantitative Structure-Activity Relationship (QSAR) studies, similar to those performed on other benzazepine derivatives, can be employed to correlate structural features with biological activity. nih.gov

Advanced techniques such as molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations can provide detailed insights into the compound's binding thermodynamics and kinetics with potential protein targets. nih.gov These models can help in prioritizing analogs for synthesis and in understanding the molecular basis of their activity. The use of machine learning and artificial intelligence (AI) algorithms can further enhance predictive power by analyzing large datasets of related compounds to identify novel structure-activity relationships. mdpi.com

Identification of Unexplored Biological Targets and Mechanisms in Preclinical Models

The benzazepine scaffold is known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.govnih.gov A primary future direction for 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine research will be the systematic screening of this compound against a wide array of biological targets to identify novel activities. High-throughput screening (HTS) campaigns against diverse target classes will be instrumental in this effort.

Once initial hits are identified, subsequent preclinical studies in cell-based and animal models will be necessary to elucidate the compound's mechanism of action. Techniques such as chemoproteomics can be used to identify direct protein binding partners in a cellular context. Understanding the compound's effect on signaling pathways and cellular phenotypes will be crucial for determining its therapeutic potential.

Design and Synthesis of Chemically Diverse Analogs for Probe Development

To explore the structure-activity relationships (SAR) of 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine, the design and synthesis of a library of chemically diverse analogs is essential. nih.govbeilstein-journals.org This will involve systematic modifications of the core scaffold, including the butyl group, the aromatic rings, and the nitrogen atom. The goal is to develop chemical probes that can be used to study biological processes with high specificity and potency. nih.gov

These analogs can be designed to improve properties such as solubility, cell permeability, and metabolic stability. The incorporation of photo-activatable groups or affinity tags can also facilitate target identification and validation studies. digitellinc.com The resulting data will be invaluable for optimizing the scaffold for potential therapeutic applications.

Analog Design Strategy Purpose Example Modification
R-group ScannningExplore the steric and electronic requirements for activity.Varying the length and branching of the alkyl substituent at position 6.
Bioisosteric ReplacementImprove pharmacokinetic properties or potency.Replacing the butyl group with other lipophilic moieties.
Scaffold HoppingDiscover novel core structures with similar biological activity. mdpi.comSynthesizing related seven-membered heterocyclic systems.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

A systems biology approach, integrating data from multiple "omics" platforms, will provide a comprehensive understanding of the biological effects of 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine. nih.govmdpi.com By combining transcriptomics, proteomics, and metabolomics data from cells or tissues treated with the compound, researchers can map the global changes in gene expression, protein levels, and metabolic pathways. nih.govquantori.com

This multi-omics approach can help to identify novel biological targets, uncover mechanisms of action, and discover potential biomarkers for the compound's activity. mdpi.com The integration of these large datasets will require advanced bioinformatics tools and will be crucial for building a holistic picture of the compound's biological impact. nih.govnih.gov

Leveraging 6-Butyl-5,7-dihydrobenzo[d]nih.govbenzazepine as a Core Scaffold for Chemical Biology Tools

The unique three-dimensional structure of the 6-Butyl-5,7-dihydrobenzo[d] nih.govbenzazepine scaffold makes it an attractive starting point for the development of novel chemical biology tools. mdpi.comlifechemicals.com By functionalizing the core structure with fluorescent dyes, biotin (B1667282) tags, or reactive groups, it can be converted into probes for studying protein function, imaging cellular processes, or identifying new drug targets. digitellinc.com

The development of such tools will not only advance our understanding of fundamental biology but also expand the utility of the benzazepine scaffold beyond direct therapeutic applications. The modular nature of chemical synthesis allows for the creation of a diverse toolkit of probes based on this core structure. mdpi.com

Q & A

Q. What are the foundational methodologies for synthesizing 6-Butyl-5,7-dihydrobenzo[d][2]benzazepine, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, to construct the benzazepine core. Key factors include:

  • Solvent selection (polar aprotic solvents like DMF enhance electrophilic substitution).
  • Catalyst optimization (e.g., Lewis acids for cyclization steps).
  • Temperature control (e.g., low temperatures stabilize intermediates).
    Yield improvements require iterative adjustments using factorial design (e.g., 2^k designs to test variables like solvent ratio, catalyst loading) . Purification methods (e.g., column chromatography, recrystallization) must align with solubility profiles .

Q. How can analytical techniques (e.g., HPLC, NMR) resolve structural ambiguities in 6-Butyl-5,7-dihydrobenzo[d]benzazepine derivatives?

Answer:

  • NMR : Use 2D-COSY and HSQC to distinguish overlapping proton environments in the dihydrobenzazepine ring .
  • HPLC-MS : Pair reverse-phase columns (C18) with ESI-MS to confirm molecular weight and detect byproducts.
  • X-ray crystallography : Critical for resolving stereochemical uncertainties in substituted derivatives.
    Calibration against known analogs and systematic spectral databases reduces misinterpretation .

Q. What theoretical frameworks guide the study of 6-Butyl-5,7-dihydrobenzo[d]benzazepine’s pharmacological mechanisms?

Answer: Molecular docking studies (e.g., AutoDock Vina) and density functional theory (DFT) model interactions with biological targets (e.g., neurotransmitter receptors). Key steps:

  • Target selection : Link to existing neuropharmacological theories (e.g., dopamine D2 receptor modulation).
  • Binding affinity validation : Compare computational predictions with in vitro assays (e.g., radioligand displacement).
    Theoretical alignment ensures hypotheses are grounded in established biochemical pathways .

Advanced Research Questions

Q. How can researchers optimize reaction pathways for 6-Butyl-5,7-dihydrobenzo[d]benzazepine to minimize byproduct formation?

Answer: Advanced optimization employs response surface methodology (RSM) and machine learning (ML) . For example:

  • RSM : Central composite design tests nonlinear interactions between variables (e.g., pressure, stoichiometry).
  • ML : Train neural networks on historical reaction data to predict optimal conditions.
    Real-time monitoring (e.g., in situ FTIR) identifies transient intermediates, enabling mid-experiment adjustments .

Q. How should contradictory data on the compound’s bioactivity be addressed in preclinical studies?

Answer: Contradictions often arise from methodological variability. Mitigation strategies include:

  • Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell lines (e.g., HEK293 vs. SH-SY5Y) or dosing protocols .
  • Experimental replication : Use orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging) to verify receptor effects.
  • Statistical rigor : Apply mixed-effects models to account for batch variability or outlier effects .

Q. What computational tools are suitable for predicting the environmental fate of 6-Butyl-5,7-dihydrobenzo[d]benzazepine?

Answer:

  • Molecular dynamics (MD) simulations : Model degradation pathways in aqueous environments (e.g., hydrolysis rates).
  • Quantitative structure-activity relationship (QSAR) : Predict ecotoxicity using descriptors like logP and topological polar surface area.
  • Life cycle assessment (LCA) : Integrate synthesis waste streams and biodegradability data into sustainability models .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

Answer: Combine techniques from:

  • Chemical engineering : Membrane separation (e.g., nanofiltration) to isolate lab-scale intermediates .
  • Pharmacokinetics : PBPK modeling to simulate absorption-distribution profiles.
  • Material science : Develop nanoformulations (e.g., lipid nanoparticles) to improve bioavailability.
    Interdisciplinary frameworks require alignment with shared theoretical constructs (e.g., diffusion kinetics) to ensure methodological coherence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.